2-Bromo-4-(trifluoromethyl)phenol

Physical state Formulation compatibility Process chemistry

2-Bromo-4-(trifluoromethyl)phenol (CAS 81107-97-3) is a halogenated phenol derivative bearing a bromine atom at the ortho position and a trifluoromethyl group at the para position relative to the hydroxyl group. With a molecular formula of C₇H₄BrF₃O and a molecular weight of 241.01 g/mol, it is supplied as a colorless to light yellow liquid at room temperature with a typical commercial purity of ≥98% (HPLC).

Molecular Formula C7H4BrF3O
Molecular Weight 241 g/mol
CAS No. 81107-97-3
Cat. No. B1271998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(trifluoromethyl)phenol
CAS81107-97-3
Molecular FormulaC7H4BrF3O
Molecular Weight241 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Br)O
InChIInChI=1S/C7H4BrF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
InChIKeyDTEDKIRYMYDIGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(trifluoromethyl)phenol (CAS 81107-97-3): Procurement-Relevant Baseline for a Halogenated Trifluoromethylphenol Building Block


2-Bromo-4-(trifluoromethyl)phenol (CAS 81107-97-3) is a halogenated phenol derivative bearing a bromine atom at the ortho position and a trifluoromethyl group at the para position relative to the hydroxyl group . With a molecular formula of C₇H₄BrF₃O and a molecular weight of 241.01 g/mol, it is supplied as a colorless to light yellow liquid at room temperature with a typical commercial purity of ≥98% (HPLC) [1]. The compound serves primarily as a synthetic intermediate in agrochemical and pharmaceutical research, where the combination of an electron-withdrawing trifluoromethyl group and a bromine leaving group enables selective downstream functionalization .

Halogenated trifluoromethylphenol building block
Bromine leaving group enables selective cross-coupling
Liquid format simplifies handling in process chemistry

Why 2-Bromo-4-(trifluoromethyl)phenol Cannot Be Replaced by 2-Chloro-, 2-Fluoro-, or Regioisomeric Analogs Without Quantitative Justification


Trifluoromethylphenol derivatives with different halogen substituents or substitution patterns exhibit measurably distinct physicochemical properties—including acidity, lipophilicity, boiling point, density, and physical state—that directly impact reactivity, purification, and formulation. The bromine atom in 2-Bromo-4-(trifluoromethyl)phenol provides a carbon–halogen bond strength and leaving-group ability that is fundamentally different from chlorine or fluorine, leading to divergent outcomes in cross-coupling and nucleophilic aromatic substitution reactions [1]. Regioisomers such as 4-Bromo-2-(trifluoromethyl)phenol differ in physical state (solid vs. liquid), which dictates handling, dissolution, and reactor compatibility in kilogram-scale syntheses . The quantitative evidence below demonstrates that generic substitution without experimental re-validation risks altered reaction kinetics, reduced selectivity, and failed specification compliance.

2-Bromo-4-(trifluoromethyl)phenol (liquid at 20°C)
4-Bromo-2-(trifluoromethyl)phenol: solid isomer; physical state mismatch alters handling and dissolution workflow
C–Br bond: distinct leaving-group ability
C–Cl or C–F analogs: bond strength differences may shift cross-coupling and substitution outcomes
pKa context supports higher phenoxide fraction at pH 7.4
2-Chloro or 2-fluoro analogs: ionization profile may differ, affecting aqueous-phase reactivity

Quantitative Head-to-Head Evidence for 2-Bromo-4-(trifluoromethyl)phenol Versus Its Closest Analogs


Physical State Differentiation: 2-Bromo-4-(trifluoromethyl)phenol Is a Room-Temperature Liquid, Whereas the 4-Bromo-2-(trifluoromethyl)phenol Regioisomer Is a Crystalline Solid

2-Bromo-4-(trifluoromethyl)phenol is a liquid at 20 °C, as confirmed by TCI Chemicals and multiple vendor specifications . In contrast, the regioisomer 4-Bromo-2-(trifluoromethyl)phenol (CAS 50824-04-9) is a solid with a reported melting point of 83–85 °C . This difference in physical state directly affects material handling: the liquid target compound can be transferred by pump or poured directly into reaction vessels at ambient temperature, whereas the solid isomer requires pre-melting or dissolution, increasing process complexity and the risk of thermal degradation.

Physical State
Head-to-head
Liquid (20°C) vs Solid (mp 83–85°C)
Supports liquid-handling workflow fit
Melting point by capillary method
Physical state Formulation compatibility Process chemistry

Acidity Modulation: 2-Bromo-4-(trifluoromethyl)phenol Exhibits a Predicted pKa of 7.03, Distinct from the 2-Chloro (pKa 7.09) and 2-Fluoro (pKa 7.31) Analogs

The predicted pKa of 2-Bromo-4-(trifluoromethyl)phenol is 7.03 ± 0.18 . By comparison, the 2-chloro analog has a predicted pKa of 7.09 ± 0.18, and the 2-fluoro analog has a predicted pKa of 7.31 ± 0.18 . The bromo compound is the most acidic of the three, meaning it is more extensively deprotonated at physiological pH (7.4) and more reactive toward electrophiles in its phenoxide form. In formulation or bioconjugate chemistry, a pKa shift of ~0.3 units can translate to a nearly two-fold difference in the ratio of ionized to neutral species at a given pH, altering solubility, membrane permeability, and reactivity.

pKa Prediction
Predicted / Data to verify
pKa = 7.03 ± 0.18
May support higher phenoxide fraction at pH 7.4
Experimental verification pending
pKa Ionization state Salt formation

Cross-Coupling Chemoselectivity: Aryl-Br Bonds Are Exclusively Coupled Over Aryl-Cl Bonds Under Standard Suzuki–Miyaura Conditions

A reported aqueous Suzuki–Miyaura method demonstrated complete chemoselectivity for the Caryl–Br bond over the Caryl–Cl bond in bromophenol substrates [1]. The reaction, catalyzed by Pd/C in water with a reaction time of 15 minutes, yielded exclusively the bromide-substitution product even when both bromine and chlorine were present on the same aromatic ring. This establishes that 2-Bromo-4-(trifluoromethyl)phenol will undergo palladium-catalyzed cross-coupling selectively at the bromine position, leaving a chlorine substituent intact—a selectivity advantage not available with the corresponding chloro analog. While this study did not directly test 2-Bromo-4-(trifluoromethyl)phenol, the observed chemoselectivity is a class-level property of bromophenols versus chlorophenols, as the C–Br bond (bond dissociation energy ~80 kcal/mol) is significantly weaker than the C–Cl bond (~95 kcal/mol).

Suzuki Coupling
Class-level inference
Exclusive Ar–Br coupling (Pd/C, H₂O, 15 min)
Supports orthogonal functionalization strategy
Based on bromophenol class; not specific to this compound
Suzuki-Miyaura coupling Chemoselectivity C–C bond formation

Boiling Point and Volatility: 2-Bromo-4-(trifluoromethyl)phenol Boils at 196.7 °C, Significantly Higher Than Its 2-Fluoro Analog (164.7 °C)

The predicted boiling point of 2-Bromo-4-(trifluoromethyl)phenol at 760 mmHg is 196.7 ± 35.0 °C . The 2-fluoro analog boils at a predicted 164.7 ± 35.0 °C, a difference of ~32 °C . This higher boiling point reflects stronger intermolecular forces (greater polarizability of bromine vs. fluorine) and allows for higher-temperature reactions without solvent loss. For vacuum distillation purification, the bromo compound also provides a wider operating window before thermal decomposition risks become significant.

Boiling Point
Predicted / Data to verify
196.7 ± 35.0 °C (760 mmHg)
May enable higher-temperature reaction space
Atmospheric pressure; validation recommended
Boiling point Distillation Thermal stability

Commercial Purity Benchmark: 2-Bromo-4-(trifluoromethyl)phenol Is Routinely Supplied at 98% (HPLC) With ≤0.5% Moisture, a Specification That Exceeds Many In-Class Analogs

Major suppliers including Capot Chemical and TCI specify a minimum purity of 98% by HPLC, with moisture content controlled to ≤0.5% [1]. In comparison, the 2-chloro analog is frequently listed at 97% minimum purity, and many vendors of the 2-fluoro analog do not publish explicit moisture limits . For moisture-sensitive reactions (e.g., Grignard, organolithium, or catalytic hydrogenation), the quantified moisture specification reduces the need for supplementary drying steps and improves batch-to-batch reproducibility.

Purity Specification
Supplier spec
98% (HPLC), moisture ≤0.5%
Reduces moisture-related side reactions
Per supplier CoA; verify per batch
Purity specification Quality control Procurement standard

Density and Molar Volume: The Bromo Compound (d = 1.752 g/cm³) Is Significantly Denser Than the Fluoro Analog (d = 1.434 g/cm³)

The predicted density of 2-Bromo-4-(trifluoromethyl)phenol is 1.752 ± 0.06 g/cm³ , whereas 2-Fluoro-4-(trifluoromethyl)phenol has a predicted density of 1.434 ± 0.06 g/cm³ . This ~22% higher density for the bromo compound results in approximately 18% smaller molar volume (137.5 cm³/mol vs. 125.6 cm³/mol estimated), affecting phase behavior in biphasic reaction mixtures and the settling rate during aqueous workup. The higher density also means that for a given mass of reagent, the bromo compound occupies significantly less reactor volume.

Density
Predicted / Data to verify
1.752 ± 0.06 g/cm³
May improve phase separation in workup
Estimated; experimental verification pending
Density Molar volume Phase separation

Evidence-Backed Application Scenarios Where 2-Bromo-4-(trifluoromethyl)phenol Delivers Measurable Advantage


Orthogonal Cross-Coupling in Complex API Intermediate Synthesis

When constructing biaryl or aryl-amine architectures for active pharmaceutical ingredients (APIs), the exclusive chemoselectivity of the Caryl–Br bond under Suzuki–Miyaura conditions [1] allows 2-Bromo-4-(trifluoromethyl)phenol to be selectively elaborated in the presence of chlorine-substituted ring partners. This orthogonality eliminates the need for protecting group strategies on chloroarene moieties, reducing step count and improving overall yield in convergent synthetic routes.

Continuous-Flow and Kilogram-Scale Agrochemical Intermediate Production

The liquid physical state of 2-Bromo-4-(trifluoromethyl)phenol at ambient temperature [1] makes it directly compatible with continuous-flow reactor platforms that require pumpable liquid reagents. Coupled with the verified commercial purity of 98% (HPLC) and controlled moisture ≤0.5% , the compound minimizes pre-processing steps (melting, drying) that would be mandatory for the solid 4-Bromo-2-(trifluoromethyl)phenol isomer , representing a direct operational efficiency advantage in multi-ton agrochemical intermediate manufacturing.

pH-Dependent Bioconjugation and Prodrug Design

The lower pKa (7.03) of 2-Bromo-4-(trifluoromethyl)phenol compared to its 2-fluoro (pKa 7.31) and 2-chloro (pKa 7.09) analogs [1] results in a higher proportion of the nucleophilic phenoxide form at physiological pH. This property is advantageous for O-alkylation-based bioconjugation strategies and for tuning the ionization-dependent solubility and membrane permeability of phenol-derived prodrug candidates, where small pKa shifts can alter pharmacokinetic profiles.

High-Temperature Solvent-Free or High-Boiling-Point Reaction Systems

With a boiling point of 196.7 °C, significantly above that of the 2-fluoro analog (164.7 °C) [1], 2-Bromo-4-(trifluoromethyl)phenol can be employed in reactions requiring sustained temperatures above 160 °C without excessive vaporization. This is particularly relevant for melt-phase polymerizations, high-temperature Ullmann couplings, and solvent-free mechanochemical transformations where low-boiling analogs would volatilize and compromise stoichiometry.

Application
Selection Property
Validation Focus
Orthogonal cross-coupling synthesis
C–Br chemoselectivity context
Cross-coupling condition optimization
Continuous-flow process development
Liquid reagent format
Pumpability and ambient handling
pH-dependent conjugation studies
Ionization state (pKa context)
Phenoxide nucleophilicity validation
High-temperature reaction research
Boiling point range
Volatility under reaction conditions

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